molecular formula C17H26N4O3S B2696806 2-acetamido-4-(methylthio)-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)butanamide CAS No. 2034194-41-5

2-acetamido-4-(methylthio)-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)butanamide

Cat. No. B2696806
CAS RN: 2034194-41-5
M. Wt: 366.48
InChI Key: CVYXRTCFPRFPKN-YEFDVDDDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-acetamido-4-(methylthio)-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)butanamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as PF-04971729 and is a selective and potent inhibitor of the receptor tyrosine kinase, c-Met.

Scientific Research Applications

Synthesis and Derivative Formation

  • Transformation into Derivatives : The compound has been used in the transformation of 2-amino-2-deoxy-D-glucose into derivatives like 2-amino-2-deoxy-D-galactose and 2-amino-2,4,6-trideoxy-D-xylo-hexose. This showcases its utility in the synthesis of galactosamine derivatives and other complex carbohydrates (Hill & Hough, 1968).

  • Heterocyclic Synthesis : It plays a role in the synthesis of new polyfunctionally substituted pyridine and pyrazole derivatives. This is significant in the field of heterocyclic chemistry, where such derivatives are of interest for their potential applications in drug development and material science (Hussein, Harb & Mousa, 2008).

  • Coordination Complexes Construction : The compound is utilized in the construction of novel Co(II) and Cu(II) coordination complexes. Such complexes have applications in materials science, particularly in the development of new catalysts and in the study of molecular interactions (Chkirate et al., 2019).

Biochemical Applications

  • Antimicrobial Agent Synthesis : This compound is used in the design and synthesis of various heterocyclic compounds incorporating antipyrine moiety. These compounds have shown promising biological activity against various microorganisms, indicating their potential use in developing new antimicrobial agents (Aly, Saleh & Elhady, 2011).

  • Antioxidant Activity : In studies involving pyrazole-acetamide derivatives, the compound has shown significant antioxidant activity. This is relevant in the context of oxidative stress-related diseases and the development of potential therapeutic agents (Chkirate et al., 2019).

properties

IUPAC Name

2-acetamido-4-methylsulfanyl-N-(4-pyrazin-2-yloxycyclohexyl)butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N4O3S/c1-12(22)20-15(7-10-25-2)17(23)21-13-3-5-14(6-4-13)24-16-11-18-8-9-19-16/h8-9,11,13-15H,3-7,10H2,1-2H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVYXRTCFPRFPKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CCSC)C(=O)NC1CCC(CC1)OC2=NC=CN=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-acetamido-4-(methylthio)-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)butanamide

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